molecular formula C18H18N2O4 B2578487 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922131-49-5

2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2578487
CAS No.: 922131-49-5
M. Wt: 326.352
InChI Key: JRPGZVBAGXLKLH-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a complex organic molecule. It contains a tetrahydroquinoline moiety, which is a common structure in many biologically active compounds . The methoxyphenoxy group and the acetamide group attached to it could potentially influence its physical properties and biological activities.


Molecular Structure Analysis

The tetrahydroquinoline core of the molecule is a bicyclic structure with a nitrogen atom in one of the rings. This structure is present in many alkaloids and pharmaceuticals . The methoxyphenoxy and acetamide groups are likely to influence the molecule’s polarity and could potentially form hydrogen bonds with other molecules.

Scientific Research Applications

Structural Aspects and Properties

Research into structurally related amide-containing isoquinoline derivatives has revealed insights into their structural aspects and properties. For example, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have shown that these compounds can form gels or crystalline solids upon treatment with mineral acids. Their crystal structures suggest potential for developing materials with unique physical properties, such as enhanced fluorescence emissions, which could be useful in the development of optical materials or sensors (Karmakar, Sarma, & Baruah, 2007).

Synthesis of Quinoline Derivatives

The synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines, such as the formal total syntheses of various complex molecules, demonstrates the versatility of quinoline derivatives as precursors in organic synthesis. These methods highlight the utility of quinoline compounds in synthesizing a wide range of heterocyclic compounds with potential pharmacological activities (Roberts, Joule, Bros, & Álvarez, 1997).

Potential Antitumor Activity

Compounds structurally related to "2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" have been synthesized and tested for cytostatic activity in vitro. The trimethoxy-5,6-dihydroindoloisoquinoline and tetramethoxyindoloisoquinoline showed significant inhibition of cell proliferation, suggesting potential applications in cancer research as novel antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).

Synthesis as Key Intermediates

Compounds with the quinoline moiety have been identified as key intermediates in the synthesis of selective EGFR kinase inhibitors, highlighting their importance in medicinal chemistry for developing new therapeutic agents. The development of efficient synthetic routes for such compounds is crucial for advancing drug discovery and development processes (Jiang et al., 2011).

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-14-4-6-15(7-5-14)24-11-18(22)19-13-3-8-16-12(10-13)2-9-17(21)20-16/h3-8,10H,2,9,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPGZVBAGXLKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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